1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of six fluorine atoms and an isocyanate group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:
CF3CH(OH)CF3+COCl2→CF3CH(NCO)CF3+HCl
This reaction requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and safe synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk associated with handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Various catalysts, such as tertiary amines and organometallic compounds, can be used to facilitate these reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-isocyanatopropane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The fluorine atoms in the compound contribute to its high reactivity and stability, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with a hydroxyl group instead of an isocyanate group. It is used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with a methyl group, used in the synthesis of fluorinated materials.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane is unique due to the presence of both fluorine atoms and an isocyanate group, which imparts distinct reactivity and stability. This combination makes it a versatile compound for various applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-isocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6NO/c5-3(6,7)2(11-1-12)4(8,9)10/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMANEPOTDUUVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(F)(F)F)C(F)(F)F)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502135 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684-29-7 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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